molecular formula C14H11BrO B1292354 4-Bromo-2'-methylbenzophenone CAS No. 27428-59-7

4-Bromo-2'-methylbenzophenone

Cat. No.: B1292354
CAS No.: 27428-59-7
M. Wt: 275.14 g/mol
InChI Key: POHRRVPQMJGTKX-UHFFFAOYSA-N
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Description

4-Bromo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It is also known by its IUPAC name, (4-bromophenyl)(2-methylphenyl)methanone. This compound is a derivative of benzophenone, where the phenyl rings are substituted with a bromine atom and a methyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2’-methylbenzophenone can be synthesized through several methods. One common method involves the bromination of 2’-methylbenzophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under radical conditions, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds as follows:

2’-Methylbenzophenone+Br24-Bromo-2’-methylbenzophenone\text{2'-Methylbenzophenone} + \text{Br}_2 \rightarrow \text{4-Bromo-2'-methylbenzophenone} 2’-Methylbenzophenone+Br2​→4-Bromo-2’-methylbenzophenone

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like NaBH4 or LiAlH4, typically in anhydrous solvents.

    Oxidation: Strong oxidizing agents like KMnO4, often in acidic or basic conditions.

Major Products

    Substitution: Products like 4-amino-2’-methylbenzophenone or 4-thio-2’-methylbenzophenone.

    Reduction: 4-Bromo-2’-methylbenzyl alcohol.

    Oxidation: 4-Bromo-2’-methylbenzoic acid.

Scientific Research Applications

4-Bromo-2’-methylbenzophenone is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and materials science.

    Biology: It can be used as a probe to study biological processes involving brominated aromatic compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzophenone: Similar structure but with different substitution patterns.

    4-Methylbenzophenone: Lacks the bromine atom, leading to different reactivity.

    4-Bromo-2’-methoxybenzophenone: Contains a methoxy group instead of a methyl group, affecting its electronic properties.

Uniqueness

4-Bromo-2’-methylbenzophenone is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and applications. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its physical properties and interactions in various chemical and biological systems.

Properties

IUPAC Name

(4-bromophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHRRVPQMJGTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641766
Record name (4-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27428-59-7
Record name (4-Bromophenyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27428-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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